1-Acetyl-4-aminopiperidine hydrochloride
Overview
Description
1-Acetyl-4-aminopiperidine hydrochloride is an organic compound with the chemical formula C7H14N2O · HCl. It is a white crystalline solid with a melting point of approximately 240-245°C . This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.
Preparation Methods
The synthesis of 1-Acetyl-4-aminopiperidine hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of cuprous cyanide and acetyl chloride to obtain 1-acetyl-4-aminopiperidine, which is then dissolved in hydrochloric acid and crystallized to form the hydrochloride salt . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Acetyl-4-aminopiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
1-Acetyl-4-aminopiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is employed as a chemical reagent and catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-aminopiperidine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is often used to modify the activity of neurotransmitters in the brain, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the final pharmaceutical product.
Comparison with Similar Compounds
1-Acetyl-4-aminopiperidine hydrochloride can be compared with other similar compounds, such as:
- 1-Acetylpiperidin-4-amine hydrochloride
- 4-Amino-1-acetylpiperidine hydrochloride
- 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the range of reactions it can undergo, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-7(8)3-5-9;/h7H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKOGAFRLOPNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589421 | |
Record name | 1-(4-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214147-48-5 | |
Record name | 1-(4-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETYL-4-AMINOPIPERIDINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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